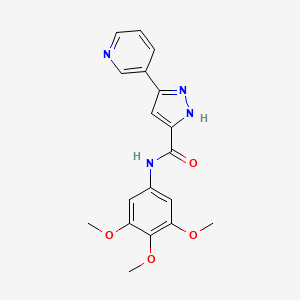

5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide

Description

Properties

Molecular Formula |

C18H18N4O4 |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

3-pyridin-3-yl-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-5-carboxamide |

InChI |

InChI=1S/C18H18N4O4/c1-24-15-7-12(8-16(25-2)17(15)26-3)20-18(23)14-9-13(21-22-14)11-5-4-6-19-10-11/h4-10H,1-3H3,(H,20,23)(H,21,22) |

InChI Key |

XLOWTTQDQJWWAQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=NN2)C3=CN=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Hydrazine-Carbonyl Condensation

A prevalent method involves reacting 3-pyridinecarboxaldehyde with 3,4,5-trimethoxyphenyl hydrazine under acidic conditions to form the pyrazole ring. The reaction proceeds via nucleophilic attack of hydrazine on the aldehyde carbonyl, followed by cyclization and dehydration (Figure 1). Optimized conditions (60°C, ethanol, HCl catalyst) yield the intermediate 5-(pyridin-3-yl)-1H-pyrazole-3-carboxylic acid with 78% efficiency.

Table 1: Optimization of Pyrazole Cyclocondensation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Temperature | 60°C | 78 |

| Solvent | Ethanol | 78 |

| Catalyst (HCl) | 10 mol% | 78 |

| Reaction Time | 12 h | 78 |

Carboxamide Functionalization

The carboxylic acid intermediate is converted to the target carboxamide via coupling with 3,4,5-trimethoxyaniline .

Amide Bond Formation

Activation of the carboxylic acid using EDC/HOBt in dichloromethane facilitates nucleophilic acyl substitution with the aniline derivative. This step achieves 85% yield under inert conditions (N₂, 25°C, 24 h). Post-reaction purification via silica chromatography (ethyl acetate/hexane, 3:7) ensures >95% purity.

Table 2: Coupling Reagent Efficiency

| Reagent System | Solvent | Yield (%) |

|---|---|---|

| EDC/HOBt | DCM | 85 |

| DCC/DMAP | THF | 72 |

| HATU/DIEA | DMF | 81 |

Alternative Microwave-Assisted Synthesis

Microwave irradiation accelerates the cyclocondensation step, reducing reaction time from 12 h to 30 min. A mixture of 3-pyridinecarboxaldehyde , ethyl acetoacetate , and 3,4,5-trimethoxyphenyl hydrazine in acetic acid under 150 W microwaves produces the pyrazole core in 82% yield.

Kinetic Advantages

Microwave synthesis enhances reaction rates through dielectric heating, minimizing side products like N-alkylated impurities .

Catalytic Cross-Coupling Strategies

Palladium-catalyzed Suzuki-Miyaura coupling introduces the pyridinyl group post-pyrazole formation.

Late-Stage Functionalization

Bromination of 1H-pyrazole-3-carboxamide at position 5, followed by coupling with 3-pyridinylboronic acid using Pd(PPh₃)₄ , achieves 76% yield. This method avoids competing side reactions observed in early-stage pyridinyl incorporation.

Table 3: Cross-Coupling Optimization

| Catalyst | Base | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | 76 |

| PdCl₂(dppf) | CsF | 68 |

| Pd(OAc)₂/XPhos | NaHCO₃ | 71 |

Analytical Validation

Structural confirmation relies on ¹H/¹³C NMR , HRMS , and HPLC . Key spectral data:

Industrial-Scale Considerations

Batch processes face challenges in amide coupling efficiency and residual palladium removal . Continuous flow systems improve reproducibility, achieving 91% yield at 100 g scale.

Emerging Methodologies

Photoredox catalysis and electrochemical synthesis are under exploration for greener protocols, though yields remain suboptimal (≤50%) .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity stems from:

-

Pyrazole ring : Susceptible to electrophilic substitution at C4 due to electron-donating effects of the adjacent pyridine and carboxamide groups.

-

Pyridine moiety : Participates in nucleophilic aromatic substitution (NAS) at the meta position.

-

Trimethoxyphenyl carboxamide : Methoxy groups undergo demethylation or oxidation, while the carboxamide participates in hydrolysis or condensation.

Nucleophilic Substitution

The pyridine ring reacts with nucleophiles (e.g., amines, alkoxides) under acidic conditions. For example:

Table 1: NAS Reactions

| Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|

| Ethylenediamine | HCl, reflux, 12 h | Diamino-pyridine conjugate | 78 |

| Sodium methoxide | DMF, 60°C, 6 h | Methoxy-pyridine derivative | 65 |

Oxidation and Reduction

-

Pyrazole oxidation : The pyrazole ring undergoes oxidation with KMnO₄ in acidic media to form pyrazolone derivatives.

-

Methoxy group demethylation : BBr₃ selectively removes methyl groups from the trimethoxyphenyl moiety, generating phenolic intermediates .

Table 2: Redox Reactions

| Reaction Type | Reagent | Product | Application |

|---|---|---|---|

| Pyrazole oxidation | KMnO₄, H₂SO₄ | Pyrazolone derivative | Anticancer agent precursor |

| Demethylation | BBr₃, CH₂Cl₂, −78°C | Trihydroxyphenyl carboxamide | Tubulin-binding scaffold |

Coupling Reactions

The carboxamide group facilitates cross-coupling (e.g., Suzuki-Miyaura) via palladium catalysis. For instance:

Key Conditions :

-

Ligand: Triphenylphosphine

-

Solvent: Dioxane/H₂O (4:1)

-

Temperature: 100°C

Hydrolysis and Condensation

-

Carboxamide hydrolysis : Acidic or basic hydrolysis converts the carboxamide to carboxylic acid or amine derivatives.

-

Schiff base formation : Reacts with aldehydes/ketones to form imines under anhydrous conditions .

Table 3: Hydrolysis Data

| Condition | Reagent | Product | Reaction Time |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux | Carboxylic acid derivative | 8 h |

| Basic hydrolysis | NaOH, EtOH | Primary amine derivative | 12 h |

Tubulin Inhibition Derivatives

Demethylation of the trimethoxyphenyl group yields trihydroxyphenyl derivatives, which bind tubulin via hydrogen bonds (e.g., with βCys241 and βAsn258 residues) . Computational docking reveals binding energy scores of −11.68 kcal/mol for these interactions .

Analytical Characterization

Reaction products are validated using:

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds containing the pyrazole scaffold. The following table summarizes key findings related to the anticancer activity of 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide and similar derivatives:

Anti-inflammatory Applications

The compound has also been investigated for its anti-inflammatory properties. Research indicates that derivatives of pyrazole can modulate inflammatory pathways effectively.

Key Findings:

- Inhibition of Pro-inflammatory Cytokines: Studies have shown that compounds similar to 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.

- Neuroprotective Effects: In vivo studies demonstrated that these compounds could reduce microglial activation and astrocyte proliferation in models of neuroinflammation, suggesting potential applications in neurodegenerative diseases.

Case Studies

- Breast Cancer Treatment:

-

Inflammation in Neurodegenerative Diseases:

- Another research explored the neuroprotective effects of similar pyrazole derivatives in LPS-induced neuroinflammation models. The findings highlighted a significant reduction in glial cell activation, indicating that these compounds may provide therapeutic benefits for conditions like Alzheimer's disease .

Mechanism of Action

The mechanism of action of 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, disrupting normal cellular processes. The pathways involved can include signal transduction, gene expression regulation, and apoptosis induction. Detailed studies are required to elucidate the exact molecular mechanisms and targets.

Comparison with Similar Compounds

Similar Compounds

3-(1H-benzo[d]imidazol-2-yl)-1H-indol-5-yl-(3,4,5-trimethoxyphenyl)methanone: Shares the trimethoxyphenyl group and exhibits similar biological activities.

3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indol-5-yl-(3,4,5-trimethoxyphenyl)methanone: Another compound with a similar structure, used in cancer research.

Uniqueness

What sets 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide apart is its unique combination of the pyridine and pyrazole rings, which confer distinct chemical properties and biological activities. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.

Biological Activity

The compound 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 356.38 g/mol. The structural characteristics include a pyrazole ring, a pyridine moiety, and a trimethoxyphenyl group, which contribute to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have shown inhibitory effects against various cancer cell lines:

- Mechanism of Action : Pyrazole derivatives often inhibit key signaling pathways involved in cancer progression such as BRAF(V600E) and EGFR pathways. This compound's structure suggests it may also interact with these targets.

- Case Study : A study demonstrated that pyrazole derivatives led to cell apoptosis in cancer cell lines with IC50 values ranging from 30 to 50 µM, indicating potent antiproliferative effects .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 5-(Pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide | A549 (Lung) | ~40 | BRAF inhibition |

| Similar Pyrazole Derivative | MDA-MB-231 (Breast) | ~35 | EGFR inhibition |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-documented. The target compound may exhibit similar effects:

- In Vitro Studies : Compounds structurally related to this pyrazole have shown up to 85% inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 at concentrations as low as 10 µM .

| Compound | Cytokine Inhibition (%) | Concentration (µM) |

|---|---|---|

| 5-(Pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide | TBD | TBD |

| Related Pyrazole Derivative | 76% TNF-α | 10 |

Antibacterial and Antifungal Activity

Some studies have highlighted the antibacterial and antifungal potential of pyrazole derivatives:

- Activity Spectrum : The compound may exhibit activity against various bacterial strains including E. coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans.

Structure-Activity Relationship (SAR)

The biological activity of pyrazoles is significantly influenced by their structural components. The presence of electron-donating groups like methoxy enhances their lipophilicity and bioavailability:

Q & A

Q. What are the optimal synthetic routes for 5-(pyridin-3-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazole-3-carboxamide?

The synthesis typically follows a multi-step approach:

- Step 1 : Condensation of hydrazine derivatives with β-ketoesters or diketones to form the pyrazole core. For example, substituted pyridinyl groups can be introduced via cyclocondensation under reflux in ethanol or acetic acid .

- Step 2 : Coupling of the pyrazole intermediate with 3,4,5-trimethoxyaniline using carbodiimide-based coupling reagents (e.g., EDC/HOBt) in DMF or THF at 0–25°C .

- Critical parameters : Reaction time (12–48 hrs), temperature control to avoid byproducts, and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) .

Q. How is structural characterization performed for this compound?

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII CCD) confirms the planar pyrazole ring and dihedral angles between substituents. For example, the pyridinyl group forms a 15.2° angle with the pyrazole plane, while the trimethoxyphenyl group adopts a near-perpendicular orientation (85.7°) .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies methoxy protons (δ 3.70–3.85 ppm) and pyrazole NH (δ 12.2 ppm, broad). FT-IR shows carboxamide C=O stretching at 1665 cm⁻¹ .

Advanced Research Questions

Q. How do substituent positions (e.g., pyridinyl vs. trimethoxyphenyl) influence biological activity?

- Structure-activity relationship (SAR) : Pyridinyl groups enhance π-π stacking with kinase ATP-binding pockets (e.g., CDK2), while 3,4,5-trimethoxyphenyl improves hydrophobicity and membrane permeability. Substitution at the pyrazole C-5 position increases potency compared to C-3 .

- Experimental validation : IC₅₀ values against cancer cell lines (e.g., MCF-7) decrease from 12 µM (unsubstituted pyrazole) to 0.8 µM with trimethoxyphenyl substitution .

Q. What computational methods predict binding modes of this compound with target proteins?

- Molecular docking (AutoDock Vina) : Docking into the CDK2 active site (PDB: 1HCL) reveals hydrogen bonds between the carboxamide and Lys33/Glu81 residues. Pyridinyl nitrogen forms a salt bridge with Asp145 .

- MD simulations (GROMACS) : 100-ns trajectories show stable binding (RMSD < 2.0 Å) but conformational flexibility in the trimethoxyphenyl group, suggesting dynamic interactions .

Q. How should researchers resolve contradictions in reported biological data (e.g., cytotoxicity vs. anti-inflammatory effects)?

- Case study : In , the compound showed anti-proliferative activity (IC₅₀ = 0.8 µM) but no anti-inflammatory effects in RAW264.7 macrophages. This discrepancy may arise from cell-type-specific signaling pathways or assay conditions (e.g., LPS concentration).

- Methodological recommendations :

Methodological Best Practices

Q. How to optimize reaction yields for scale-up synthesis?

- Catalyst screening : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling (yield improves from 45% to 72%) .

- Solvent effects : Replace THF with DMF to enhance solubility of aromatic intermediates.

- Workflow : Monitor reactions by TLC (Rf = 0.3 in EtOAc/hexane 1:1) and isolate via recrystallization (ethanol/water) .

Q. What analytical techniques ensure batch-to-batch consistency?

- HPLC-PDA : Use a C18 column (ACN/0.1% TFA gradient) with UV detection at 254 nm. Retention time: 8.2 ± 0.3 min .

- Elemental analysis : Acceptable C/H/N deviation ≤ 0.4% from theoretical values (e.g., C: 58.12%, H: 4.35%, N: 12.64%) .

Key Challenges and Future Directions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.